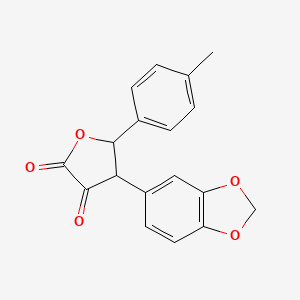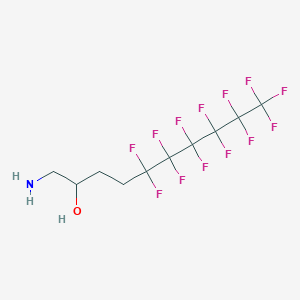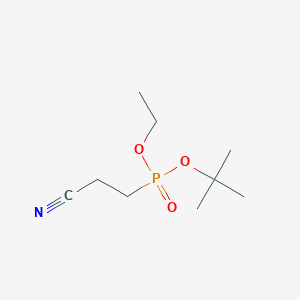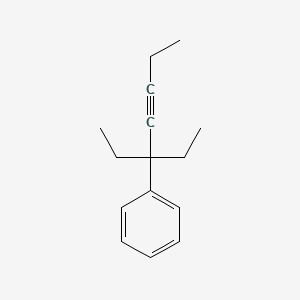![molecular formula C13H12N2O2 B14527240 Benzoic acid, 4-[(2-pyridinylamino)methyl]- CAS No. 62642-67-5](/img/structure/B14527240.png)
Benzoic acid, 4-[(2-pyridinylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-pyridinylamino)methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-pyridinylamino)methyl]- can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with pyridinylamines under specific conditions. For instance, the reaction of 4-chloromethylbenzoic acid with 2-aminopyridine in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires heating and may be carried out in a solvent like ethanol .
Industrial Production Methods
Industrial production of benzoic acid, 4-[(2-pyridinylamino)methyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-pyridinylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the pyridinylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoic acid, 4-[(2-pyridinylamino)methyl]- can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 4-[(2-pyridinylamino)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-pyridinylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with cellular receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 4-[(2-pyridinylamino)methyl]- include other substituted benzoic acids and pyridinylamino derivatives. Examples include:
- 4-[(2-pyridinylamino)methyl]benzoic acid
- 4-[(2-pyridinylamino)ethyl]benzoic acid
- 4-[(2-pyridinylamino)propyl]benzoic acid .
Uniqueness
What sets benzoic acid, 4-[(2-pyridinylamino)methyl]- apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62642-67-5 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[(pyridin-2-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)(H,16,17) |
InChI Key |
NCUYSKFNHPBMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide](/img/structure/B14527160.png)




![2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B14527214.png)

![6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14527225.png)






